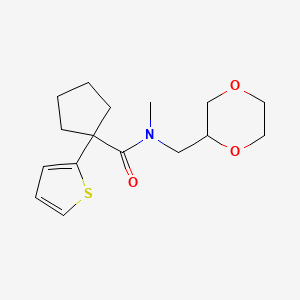

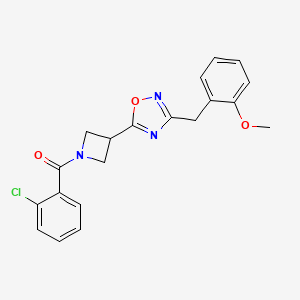

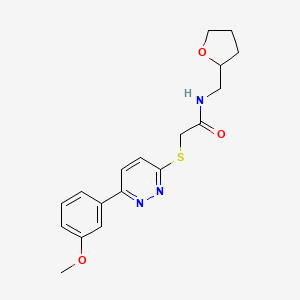

![molecular formula C7H16Cl2N4O B2505122 (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine CAS No. 915923-19-2](/img/structure/B2505122.png)

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine

Descripción general

Descripción

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a functionalized building block based on the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine core. This core structure is a non-flat, bicyclic heterocycle, which is considered a privileged motif in medicinal chemistry due to its potential utility in lead-like compound design. The compound has been identified as a useful scaffold for the development of compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, suggesting its relevance in the search for novel anti-diabetes drug leads .

Synthesis Analysis

The synthesis of related compounds involves a [1,3]-dipolar cycloaddition reaction, as demonstrated in the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which is a similar bicyclic diamino derivative designed to stabilize parallel turn conformations . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies may be employed, utilizing key reactions such as cycloadditions and manipulations of functional groups on the core structure .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its bicyclic heterocycle, which is non-flat and contains nitrogen atoms within its ring system. This structure is likely to contribute to its biological activity, as the spatial arrangement of atoms and the presence of heteroatoms can significantly influence the interaction of the compound with biological targets .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not described, the related literature indicates that the distribution of diastereoisomers in the synthesis of similar compounds can be influenced by the choice of base, with organic bases favoring certain isomers due to π-interactions. In contrast, inorganic bases can prevent these interactions due to the chaotropic effect of the cation . This suggests that the chemical reactivity of such compounds can be finely tuned by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, based on the structural characteristics of the compound, it can be hypothesized that it possesses properties typical of small, polar, and non-flat molecules. These properties may include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and a certain degree of stereochemical complexity that could affect its binding to biological targets .

Aplicaciones Científicas De Investigación

Applications in Drug Discovery and Medicinal Chemistry

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine has been extensively studied for its utility in drug discovery and medicinal chemistry. Its applications range from serving as a privileged scaffold for lead compound design in anti-diabetes drug development to acting as a core structure in synthesizing novel anti-diabetic and anti-tumor agents.

Lead-like Compound Design : Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been prepared for use as privileged motifs in lead-like compound design. Specifically, derivatives have shown utility in stimulating glucagon-like peptide-1 (GLP-1) secretion, positioning them as novel anti-diabetes drug leads (Mishchuk et al., 2016).

Novel Antimicrobial Agents : The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines, derived from a similar compound structure, have demonstrated effective Dipeptidyl peptidase-4 (DPP-4) inhibition, highlighting their potential as anti-diabetic medications. These compounds have also shown significant antioxidant and insulinotropic activity, making them promising candidates for diabetes treatment (Bindu et al., 2019).

γ-Secretase Modulators : Novel derivatives have been designed, synthesized, and evaluated as γ-secretase modulators (GSMs). Optimization of these compounds has led to significant reductions in brain Aβ42 in mice, indicating potential applications in Alzheimer's disease treatment (Takai et al., 2015).

P2X7 Receptor Antagonists : Research into 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists has led to the identification of compounds with potent and selective brain penetrant properties. These antagonists have shown robust in vivo target engagement after oral dosing, indicating their therapeutic potential in treating diseases related to the P2X7 ion channel (Letavic et al., 2017).

Anti-Tumor Activities : Synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives has showcased potent anti-tumor cytotoxic activity in vitro using different human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Ahmed et al., 2014).

Mecanismo De Acción

Direcciones Futuras

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The compound could also be used in therapeutic treatments .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRJNDYSGMPAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2CN)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176903 | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915923-19-2 | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

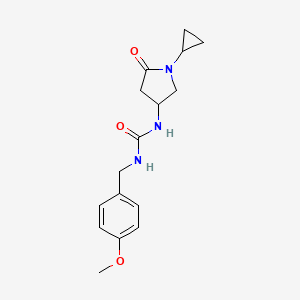

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)

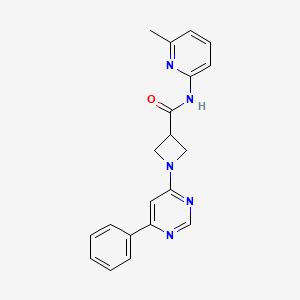

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine](/img/structure/B2505053.png)

![1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2505056.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2505057.png)

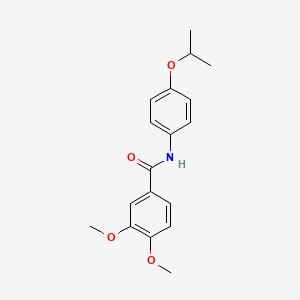

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2505061.png)